

Toxicological Profile of Gamma-Hexachlorocyclohexane (γ -HCH, Lindane) in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,2,3,4,5,6-Hexachlorocyclohexene
Cat. No.:	B12808447

[Get Quote](#)

Introduction: Gamma-hexachlorocyclohexane (γ -HCH), commonly known as Lindane, is an organochlorine insecticide that was widely used in agriculture and for pharmaceutical purposes, such as treating lice and scabies.^{[1][2]} Due to its persistence in the environment, potential for bioaccumulation, and significant toxicity, its use has been banned or severely restricted in most countries.^{[1][3]} The International Agency for Research on Cancer (IARC) classifies Lindane as "carcinogenic to humans" (Group 1).^{[1][4]} This technical guide provides an in-depth summary of the toxicological profile of Lindane in mammals, focusing on its toxicokinetics, acute and chronic effects, specific organ toxicity, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Lindane is readily absorbed via oral, inhalation, and dermal routes and is widely distributed throughout the body due to its lipophilic nature.^{[1][4][5]}

- **Absorption:** Absorption can occur through the digestive tract from contaminated food, through the lungs via inhalation, and percutaneously.^{[4][5][6]} Formulations in oil are generally more toxic than aqueous solutions, indicating enhanced absorption.^[7]

- Distribution: Following absorption, Lindane distributes to various organs, with a strong affinity for adipose tissue.[7][8] The typical distribution hierarchy is adipose tissue, followed by the brain, kidney, muscle, lungs, heart, spleen, liver, and blood.[7] In rats, after a single oral dose, the fat-to-blood concentration ratio ranged from 145-206, and the brain-to-blood ratio was 4-6.5.[7] Lindane can also cross the placenta, leading to fetal exposure.[9]
- Metabolism: The liver is the primary site of Lindane metabolism.[4] It undergoes extensive biotransformation through stepwise dehydrogenation, dechlorination, and dehydrochlorination, involving the cytochrome P-450 microsomal enzyme system.[10][11] The resulting metabolites, such as various chlorophenols, are then conjugated with glucuronic acid or sulfate to facilitate excretion.[8][10]
- Excretion: The primary route of elimination for Lindane and its metabolites is through the urine.[7] Very little of the compound is excreted unchanged.[7] The elimination half-life has been reported to be around 25-36 hours, though one human overdose case suggested a much longer terminal half-life of approximately 163 hours, implying a risk of accumulation with repeated exposure.[12]

Parameter	Value / Description	Species	Source
Primary Route of Absorption	Oral, Dermal, Inhalation	Mammals	[4][5]
Primary Tissue of Distribution	Adipose Tissue	Mammals	[7][8]
Fat/Blood Ratio	145 - 206	Rat	[7]
Brain/Blood Ratio	4 - 6.5	Rat	[7]
Primary Site of Metabolism	Liver (Cytochrome P450 System)	Mammals	[11]
Primary Route of Excretion	Urine (as metabolites)	Rodents	[7]
Reported Elimination Half-Life	~163 hours	Human (overdose case)	[12]

Table 1: Key Toxicokinetic Parameters of Lindane in Mammals.

Acute Toxicity

Lindane is classified as a moderately toxic compound following acute exposure.[10][13] The primary target of acute toxicity is the central nervous system (CNS), with symptoms including headache, dizziness, nausea, tremors, and convulsions.[7][14]

Species	Route	LD50 (mg/kg body weight)	Source
Rat	Oral	88 - 270	[7][13]
Dermal	500 - 1000	[8][13]	
Mouse	Oral	56 - 562	[7][13]
Dermal	300	[13]	
Rabbit	Oral	60 - 200	[8]
Dermal	300 (50 in 1% cream)	[13]	
Guinea Pig	Oral	100 - 127	[8][13]
Dermal	400	[13]	

Table 2: Acute Lethal Doses (LD50) of Lindane in Various Mammalian Species.

Subchronic and Chronic Toxicity

Long-term exposure to Lindane at sublethal doses results in toxicity to several organ systems, primarily the liver, kidneys, and nervous system.[13][14]

- Hepatotoxicity: Chronic exposure leads to liver hypertrophy and degenerative changes.[8] A No-Observed-Adverse-Effect-Level (NOAEL) of 0.47 mg/kg/day was established in a 2-year rat study based on increased liver weight and hepatocellular hypertrophy observed at higher doses.[10]

- Nephrotoxicity: Degenerative lesions in the renal tubules have been observed.[7] The U.S. EPA has set a Reference Dose (RfD) of 0.0003 mg/kg/day based on liver and kidney toxicity in rats.[6]
- Neurotoxicity: Chronic exposure has been associated with effects on the nervous system.[6]
- Immunotoxicity: Lindane has been shown to have immunosuppressive effects.[1][15]

Parameter	Value (mg/kg/day)	Species	Study Duration	Key Effects at LOAEL	Source
NOAEL	0.33	Rat	18 weeks	-	[7]
LOAEL	1.55	Rat	18 weeks	Liver hypertrophy, renal tubule lesions	[7]
NOAEL	0.47	Rat	2 years	-	[10]
NOAEL	1.25	Mouse, Rat, Dog	up to 2 years	-	[13]

Table 3: Chronic Toxicity Benchmarks of Lindane in Mammals.

Specific Toxicological Endpoints

Carcinogenicity

Lindane is classified as a Group 1 carcinogen ("carcinogenic to humans") by IARC.[1][4] This classification is based on sufficient evidence from animal studies and strong evidence from epidemiological studies.[1] Dietary administration in mice consistently increased the incidence of benign and malignant liver tumors.[1] In humans, occupational exposure to Lindane has been linked to a significantly increased risk of non-Hodgkin lymphoma.[1] The U.S. EPA classifies Lindane as a Group B2/C, a possible human carcinogen.[6]

Genotoxicity

The genotoxicity of Lindane is complex. While some standard in vitro and in vivo mutagenicity assays have produced negative results, other studies demonstrate genotoxic potential.[16] Lindane was found to be genotoxic in the cells of gastric and nasal mucosa in vivo following oral and inhalation exposure, respectively.[16] It has also been shown to induce a significant increase in micronuclei in the bone marrow cells of rodents and chicks.[4][17]

Reproductive and Developmental Toxicity

Lindane is a known reproductive toxicant and endocrine disruptor.[5][14]

- Male Reproductive Toxicity: In males, Lindane disrupts testicular morphology, decreases spermatogenesis, inhibits testicular steroidogenesis, and reduces plasma androgen concentrations at doses between 1-40 mg/kg.[5][18] Exposure of male offspring through lactation can lead to reduced testicular weight and sperm counts in adulthood.[19]
- Female Reproductive Toxicity: In females, it disrupts the estrous cycle, reduces serum levels of estrogen and progesterone, and decreases sexual receptivity.[5] In pregnant dams, it can lead to a decreased whelping rate and smaller litter sizes.[5]
- Developmental Toxicity: Lindane can cross the placenta and has been associated with decreased growth in the offspring of exposed rats.[13]

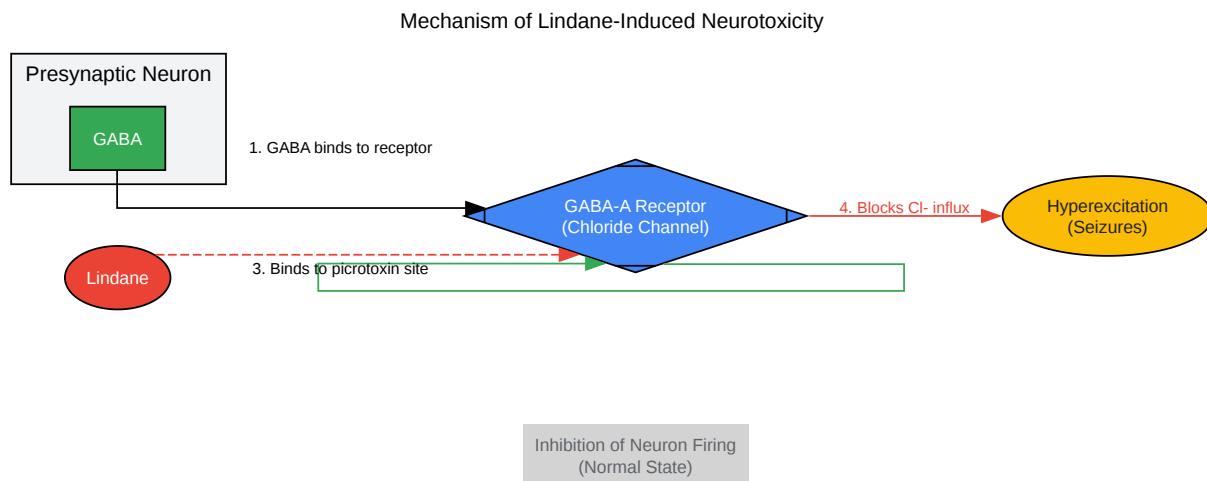
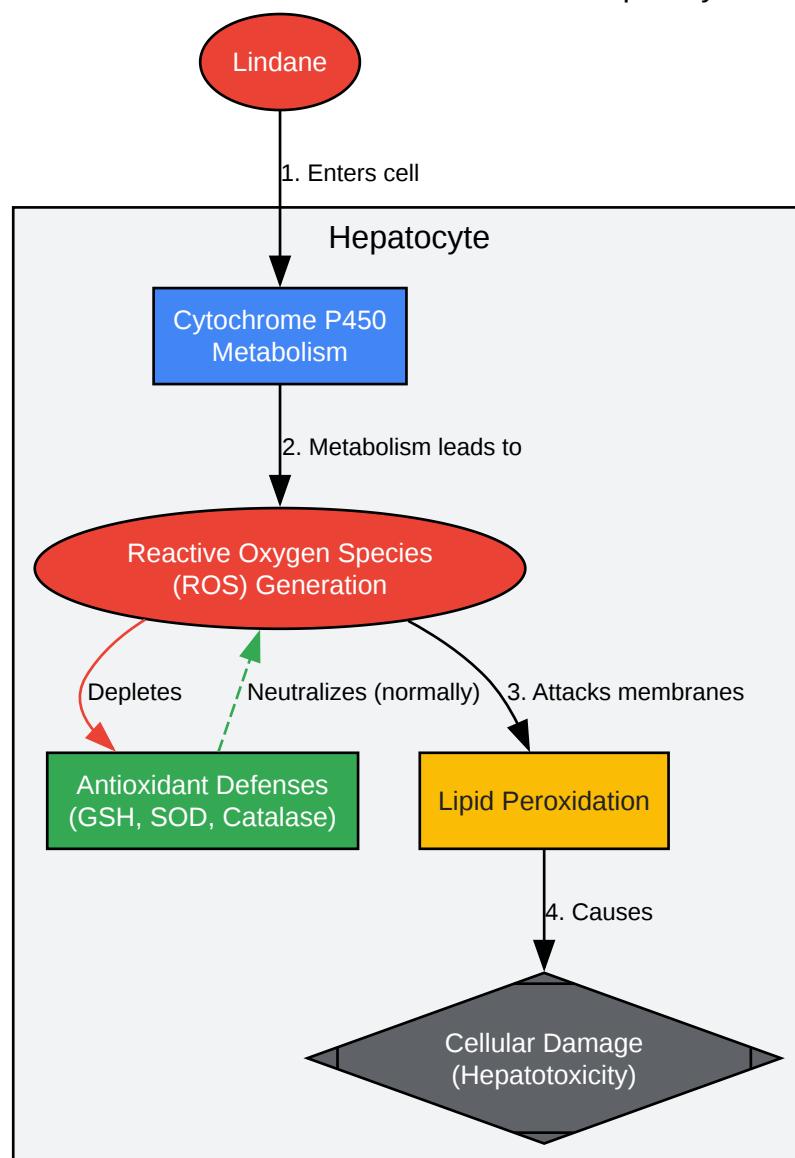

Endpoint	Species	Dose / Exposure	Observed Effects	Source
Male Reproduction	Rat	1 - 40 mg/kg b.w.	Decreased spermatogenesis, reduced plasma androgens	[5]
Female Reproduction	Rat	Not specified	Disrupted estrous cycle, reduced serum estrogen	[5]
Development	Rat	0.5 mg/kg/day (4 months)	Decreased growth in offspring	[13]
Development	Rabbit	10 mg/kg/day	NOAEL for developmental toxicity	[10]

Table 4: Summary of Lindane's Reproductive and Developmental Toxicity in Mammals.

Mechanisms of Toxicity and Signaling Pathways

Neurotoxicity

The primary mechanism of Lindane's neurotoxicity is its action as a non-competitive antagonist of the γ -aminobutyric acid (GABA-A) receptor-chloride channel complex.[7][14] By binding to the picrotoxin site, Lindane blocks the inhibitory influx of chloride ions, leading to uncontrolled neuronal firing, hyperexcitability of the central nervous system, and convulsions.[7] Other proposed mechanisms include the inhibition of Na⁺-K⁺-ATPase activity and a decrease in dopamine levels.[7][20]


[Click to download full resolution via product page](#)

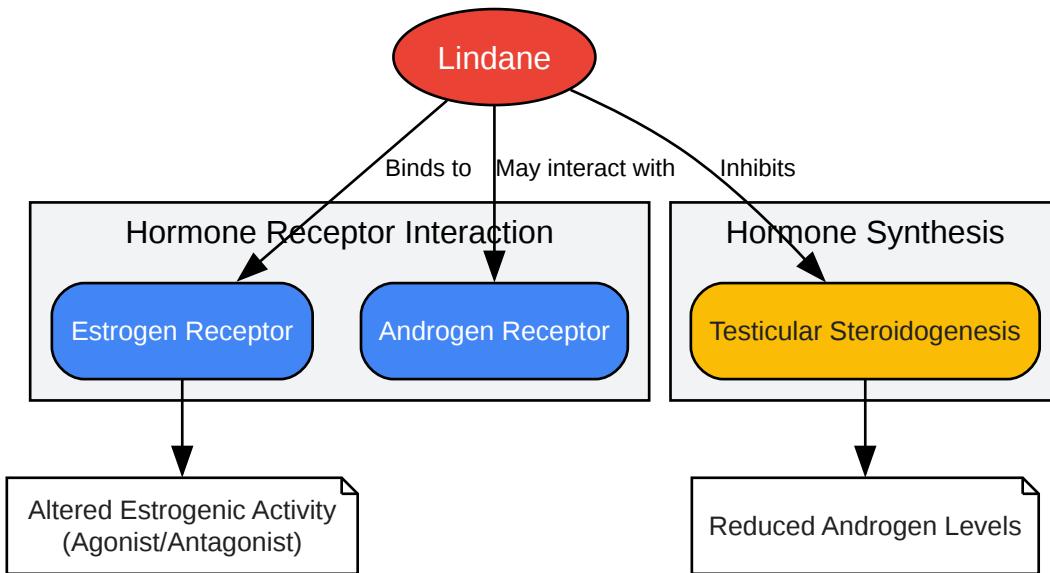
Caption: Lindane blocks the GABA-A receptor's chloride channel, preventing neuronal inhibition.

Hepatotoxicity and Oxidative Stress

Lindane induces a state of oxidative stress in the liver, which is a key mechanism of its hepatotoxicity.^[11] Its metabolism by cytochrome P450 enzymes can generate reactive oxygen species (ROS).^[11] This increase in ROS leads to lipid peroxidation of cellular membranes and depletes the cell's natural antioxidant defenses, such as reduced glutathione (GSH), superoxide dismutase (SOD), and catalase, ultimately causing cellular damage.^{[11][21][22]}

Lindane-Induced Oxidative Stress in Hepatocytes

[Click to download full resolution via product page](#)


Caption: Lindane metabolism in the liver generates ROS, causing oxidative damage.

Endocrine Disruption

Lindane interferes with the endocrine system through multiple pathways. It has been shown to possess both anti-estrogenic and estrogenic properties, depending on the biological system. [10][14] It can disrupt the normal balance of sex hormones by inhibiting testicular

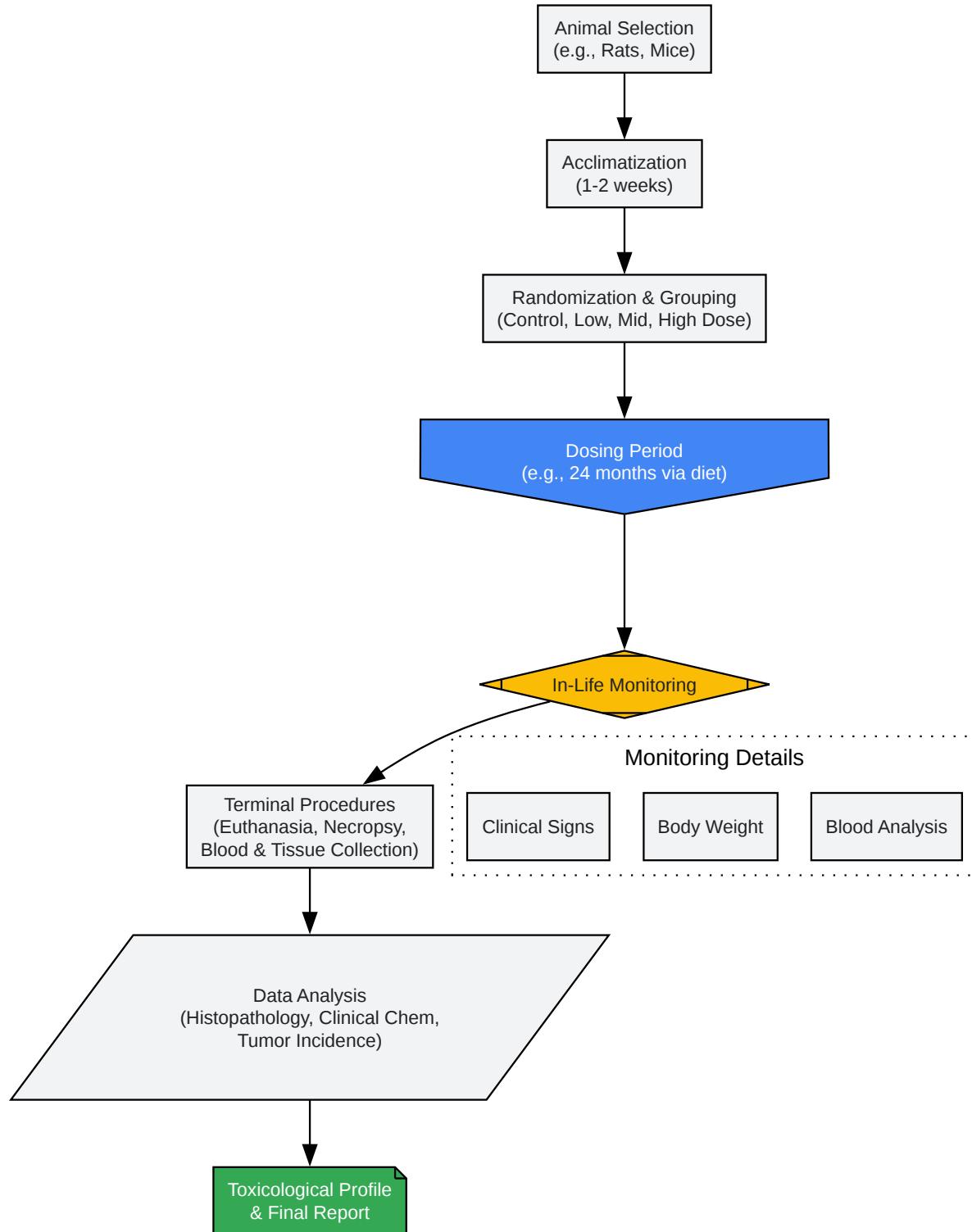
steroidogenesis, which contributes to its reproductive toxicity.^[5] This disruption of hormonal signaling can have profound effects on development, reproduction, and homeostasis.^{[5][18]}

Mechanisms of Lindane's Endocrine Disruption

[Click to download full resolution via product page](#)

Caption: Lindane disrupts hormone function by interacting with receptors and synthesis pathways.

Experimental Protocols: Example Workflow


A comprehensive toxicological assessment of a compound like Lindane involves numerous standardized tests. Below is a generalized workflow for a chronic oral toxicity and carcinogenicity study in rodents, based on common methodologies cited in toxicological literature.

Experimental Protocol: Chronic Rodent Bioassay (Generalized)

- Test System: Male and female rats (e.g., Wistar or Sprague-Dawley strain) and mice (e.g., B6C3F1 strain).
- Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to study initiation.

- Group Allocation: Animals are randomly assigned to control and treatment groups (e.g., 50 animals per sex per group).
- Dose Administration: Lindane is administered in the diet at several dose levels (e.g., low, mid, high) for a long duration, typically 18-24 months. A concurrent control group receives the vehicle (diet) only.
- In-life Observations:
 - Clinical Signs: Animals are observed daily for signs of toxicity.
 - Body Weight & Food Consumption: Measured weekly for the first few months, then bi-weekly or monthly.
 - Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 6, 12, 18 months) and at termination.
- Termination and Necropsy: At the end of the study period, all surviving animals are euthanized. A complete gross necropsy is performed on all animals (including those that die prematurely).
- Histopathology: Organs and tissues are collected, weighed, and preserved. Microscopic examination is performed on tissues from all control and high-dose animals, and on any gross lesions from other groups.
- Data Analysis: Statistical analyses are performed to compare treatment groups with the control group for all measured parameters, including tumor incidence.

Generalized Workflow for a Chronic Toxicity Study

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for assessing the chronic toxicity of a chemical.

Conclusion

The toxicological profile of γ -HCH (Lindane) in mammals is extensive and well-documented. It is a multi-organ toxicant characterized by significant neurotoxicity, hepatotoxicity, and reproductive toxicity. Its primary mechanism of action involves the disruption of GABAergic neurotransmission, induction of hepatic oxidative stress, and interference with the endocrine system. The classification of Lindane as a human carcinogen underscores the serious health risks associated with exposure. This comprehensive profile provides critical information for researchers and professionals in assessing the risks of Lindane and other persistent organochlorine compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. superfund.berkeley.edu [superfund.berkeley.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. agriscigroup.us [agriscigroup.us]
- 5. [Reproductive toxicity of lindane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. LINDANE (PIM 859) [inchem.org]
- 8. LINDANE - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Endocrine Disrupting Chemical's [lindane.org]
- 10. cdn.who.int [cdn.who.int]
- 11. Lindane-induced liver oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Massive Lindane Overdose with Toxicokinetics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EXTOXNET PIP - LINDANE [extoxnet.orst.edu]

- 14. chm.pops.int [chm.pops.int]
- 15. icontrolpollution.com [icontrolpollution.com]
- 16. Assessment of genotoxic effects by lindane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genotoxic potential of the organochlorine insecticide lindane (gamma-BHC): an in vivo study in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijcmas.com [ijcmas.com]
- 19. Reproductive toxicity and toxicokinetics of lindane in the male offspring of rats exposed during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The neurotoxic effects of lindane at acute and subchronic dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxidative stress in liver and red blood cells in acute lindane toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lindane-induced generation of reactive oxygen species and depletion of glutathione do not result in necrosis in renal distal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Gamma-Hexachlorocyclohexane (γ -HCH, Lindane) in Mammals: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12808447#toxicological-profile-of-gamma-hch-lindane-in-mammals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com